molecular formula C11H22N2O2 B153111 Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate CAS No. 370069-31-1

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Cat. No. B153111
CAS RN: 370069-31-1
M. Wt: 214.3 g/mol
InChI Key: PTVRCUVHYMGECC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the piperidine ring is a structural motif present in many pharmaceuticals.

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives has been reported in several studies. For instance, a compound with a similar structure, tert-butyl 4-oxopiperidine-1-carboxylate, was used as a starting material to synthesize Schiff base compounds, which were then characterized using spectroscopic methods . Another study reported the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was obtained through amination using CuI, ethylene glycol, and potassium phosphate . Additionally, an efficient synthesis of tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, a common intermediate for polyhydroxylated piperidines, was achieved starting from Garner's aldehyde .

Molecular Structure Analysis

X-ray crystallographic analysis has been employed to determine the molecular and crystal structure of related compounds. For example, the structure of a tert-butyl piperidine derivative was characterized by X-ray diffraction, revealing intramolecular hydrogen bonds that stabilize the molecular structure . Another study confirmed the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate using X-ray diffraction, showing that the proline ring in the structure adopts an envelope conformation .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These reactions are crucial for creating intermediates for anticancer drugs and other therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives have been studied using spectroscopic and computational methods. Density functional theory (DFT) analyses, molecular electrostatic potential (MEP), and frontier molecular orbital (FMOs) analyses have been performed to understand the electronic properties of these compounds . Vibrational analysis using FT-IR has also been conducted to study the infrared spectra and confirm the structures of synthesized compounds .

Scientific Research Applications

Synthesis Applications

Graphical Synthetic Routes of Vandetanib The study by Mi (2015) explores the synthesis routes of vandetanib, a pharmaceutical agent, where tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is a critical intermediate. The compound is used in a series of chemical reactions including substitution, deprotection, and methylation, demonstrating its utility in complex organic synthesis and pharmaceutical manufacturing due to its favorable yield and commercial value Mi, 2015.

Asymmetric Synthesis of N-heterocycles

Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles via sulfinimines Philip et al. (2020) discuss the significant role of tert-butanesulfinamide, a compound structurally similar to this compound, in the asymmetric synthesis of N-heterocycles like piperidines and pyrrolidines. The study underscores the importance of such tert-butyl compounds in the synthesis of structurally diverse compounds that are crucial in natural products and therapeutically applicable compounds Philip et al., 2020.

Biodegradation and Environmental Fate

Biodegradation and Fate of Ethyl tert-butyl Ether (ETBE) in Soil and Groundwater Thornton et al. (2020) review the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound with a tert-butyl group similar to this compound. Understanding the biodegradation pathways and environmental behavior of such compounds is crucial for assessing their impact on ecosystems and human health Thornton et al., 2020.

properties

IUPAC Name

tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVRCUVHYMGECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373386
Record name tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370069-31-1
Record name tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(S)-2-[(2,2,2-Trifluoro-ethanoylamino)-methyl]-piperidine-1-carboxylic acid tert butyl ester (18.2 g) was dissolved in methanol (500 ml) and treated with potassium carbonate (16.1 g). After stirring for 16 h solvent was removed at reduced pressure and the residue partitioned between dichloromethane/water. The organic phase was separated, washed with brine, dried and solvent removed at reduced pressure. the residue was column chromatographed (silica gel, 0-10% (9:1 methanol/ammonia) in dichloromethane eluant) to give the title compound (8.82 g) of description 1.
Name
(S)-2-[(2,2,2-Trifluoro-ethanoylamino)-methyl]-piperidine-1-carboxylic acid tert butyl ester
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
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